Structural Differentiation from Trimethobenzamide: Indole vs. Phenylalkylamine Scaffold
The compound differs fundamentally from trimethobenzamide (CAS 138-56-7, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide), a clinically used antiemetic. Trimethobenzamide contains a flexible dimethylaminoethoxy phenyl scaffold, whereas the target compound incorporates a rigid, planar 1,2-dimethylindole system. This rigidity reduces the number of rotatable bonds from 9 (trimethobenzamide) to 6, enforcing a more constrained pharmacophore geometry [1]. In multi-target screening panels, trimethobenzamide acts primarily as a D₂ dopamine receptor antagonist (Ki ~10–100 nM), while the target compound shows no significant D₂ receptor engagement in available screening data but instead activates the mu-opioid receptor (MOR-1) with a signal of 4.41 at 9.3 µM and the muscarinic M1 receptor with signals of -1.07 and 9.75 at 3 µM . This divergent receptor fingerprint precludes functional substitution.
| Evidence Dimension | Rotatable bond count (conformational flexibility); primary receptor engagement |
|---|---|
| Target Compound Data | 6 rotatable bonds; MOR-1 activation signal 4.41 at 9.3 µM; M1 activation signals -1.07 and 9.75 at 3 µM |
| Comparator Or Baseline | Trimethobenzamide: 9 rotatable bonds; D₂ dopamine receptor antagonist Ki ~10–100 nM; no reported MOR or M1 activity at comparable concentrations |
| Quantified Difference | Rotatable bond reduction: 33% fewer (6 vs 9); receptor target shift from dopamine D₂ to opioid and muscarinic receptors |
| Conditions | PubChem computed molecular properties; Scripps Research Institute Molecular Screening Center cell-based assays |
Why This Matters
Researchers requiring a constrained indole-trimethoxyphenyl scaffold for target-specific probe development cannot substitute the flexible phenylalkylamine analog without altering both conformational sampling and target engagement profiles.
- [1] PubChem Compound Summary, CID 3529403 (target) and CID 5577 (trimethobenzamide), computed molecular properties. National Center for Biotechnology Information. View Source
